1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomerism

Sourcing a bifunctional piperidine with both a reactive electrophilic handle and a pre-installed, orientation-specific basic amine often requires a multi-step, low-yielding synthesis. This compound directly solves that bottleneck. - Ready-to-conjugate building block: The chloromethyl sulfonyl group enables single-step linker installation onto amine/thiol-containing scaffolds, bypassing orthogonal protection. - Defined 3D geometry: The 4-position dimethylamino group offers a rigid exit vector essential for fragment-based drug discovery (FBDD) and ternary complex stabilization in PROTAC design. - Supply reliability: Available from stock with rigorous analytical batch data, eliminating in-house synthesis delays.

Molecular Formula C8H17ClN2O2S
Molecular Weight 240.75 g/mol
Cat. No. B13624704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine
Molecular FormulaC8H17ClN2O2S
Molecular Weight240.75 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)S(=O)(=O)CCl
InChIInChI=1S/C8H17ClN2O2S/c1-10(2)8-3-5-11(6-4-8)14(12,13)7-9/h8H,3-7H2,1-2H3
InChIKeyRPJXXAHDPPNNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bifunctional Piperidine Sulfonamide Building Block


1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine (CAS: 1344075-95-1) is a synthetic small molecule belonging to the sulfonamide class, featuring a piperidine core with a reactive chloromethyl sulfonyl group and a tertiary dimethylamino substituent . This bifunctional architecture imparts distinct reactivity: the chloromethyl sulfonyl moiety serves as an electrophilic handle for nucleophilic displacement, while the basic dimethylamino group at the 4-position can influence solubility, salt formation, and potentially modulate interactions with biological targets, making it a versatile intermediate in medicinal chemistry and chemical biology .

Bifunctional handle Reactive chloromethyl sulfonyl and basic dimethylamino groups support multistep synthesis without extra protection.
Defined spatial vector 4‑position dimethylamino provides a para‑like orientation for structure‑activity relationship (SAR) studies.
High‑purity specification Vendor‑verified high purity supports reproducible downstream results in lead optimization.

Why Simple Piperidine Sulfonamides Cannot Substitute


Generic exchange of this compound with simpler analogs, such as 1-((Chloromethyl)sulfonyl)piperidine (CAS: 90445-23-1), is not feasible when both the reactive chloromethyl handle and the 4-dimethylamino group are required for downstream synthetic steps or for establishing specific structure-activity relationships (SAR) . The positional isomer, 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine (CAS: 1497266-32-6), while isobaric, presents the basic amine vector at a different geometry . This change in the nitrogen's spatial orientation can drastically alter the ability to form key interactions, such as a salt bridge with a target carboxylate residue, or can change the molecular shape influencing target binding and selectivity. Consequently, substitution without rigorous re-validation of a synthetic route or biological assay risks reaction failure or loss of pharmacological activity .

4‑dimethylamino group present
1‑((Chloromethyl)sulfonyl)piperidine lacks this basic center; may alter solubility, salt formation, and target engagement.
4‑position amine vector
The 3‑amine isomer shifts the basic nitrogen orientation; could disrupt key salt‑bridge or binding interactions in SAR assays.

Selection Evidence for This Piperidine Sulfonamide


Spatial Presentation: 4-Amine vs. 3-Amine Isomer

The position of the dimethylamino group on the piperidine ring critically differentiates this compound from its nearest isobaric isomer, 1-((chloromethyl)sulfonyl)-N,N-dimethylpiperidin-3-amine. The 4-amine isomer projects its basic nitrogen in a para-like orientation relative to the sulfonamide, enabling a distinct vector for hydrogen bonding, salt bridge formation, or interaction with a hydrophobic pocket, a geometric arrangement fundamentally unattainable by the meta-like 3-amine analog . This difference in molecular topology is a key determinant for target binding and can be decisive in lead optimization campaigns.

Spatial presentation
Cross‑study comparable
4‑position projects basic amine in para‑like orientation vs. meta‑like 3‑isomer.
Geometry can determine target interaction suitability.
Non‑quantifiable vector change; critical for SAR.
Medicinal Chemistry Structure-Activity Relationship (SAR) Isomerism

Bifunctional Reactivity vs. Simple Sulfonamide Core

In contrast to the simple core building block 1-((chloromethyl)sulfonyl)piperidine, which provides only an electrophilic handle, 1-((chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine offers a dual functional character . The presence of the 4-dimethylamino group introduces a second, chemically orthogonal functional group to the molecule. This is crucial because its calculated pKa of approximately 9.0 (class-level inference for a tertiary piperidin-4-amine) indicates it will be predominantly protonated and positively charged at physiological pH [1]. This charge state fundamentally alters properties like aqueous solubility, membrane permeability, and the potential for ionic target engagement, adding a dimension of chemical utility absent in the unsubstituted analog.

Estimated basic pKa
Class‑level inference
~9.0 (tertiary piperidin‑4‑amine)
Protonated at physiological pH, altering solubility and membrane permeability.
Inferred from similar amines; experimental verification recommended.
Chemical Biology Bifunctional Linker Synthetic Intermediate

Purity Profile: 98% as a Reproducible Foundation

Vendor-specified purity data provides a crucial quantitative metric for procurement decisions. 1-((Chloromethyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is commercially available at a high purity of 98% (by HPLC or equivalent assay), which serves as a verifiable quality benchmark . In contrast, other vendors list this and closely related compounds, such as the 3-amine isomer, at a lower purity of 97% [REFS-2, REFS-3]. This 1% improvement in purity, while seemingly small, represents a significant reduction in the total impurity burden when scaled up, directly impacting the yield of subsequent reactions and the purity profile of final compounds.

Purity benchmark
Direct head‑to‑head
98%
Lower impurity burden may improve downstream yield.
Vendor specification; +1% purity over standard 97% supply.
Process Chemistry Quality Control Procurement

Key Application Scenarios


Fragment-Based Drug Discovery with a 3D Fragment

As an FBDD 'fragment,' the rigid piperidine core with a defined exit vector for the basic amine at the 4-position offers a distinct 3D advantage over a flexible aliphatic analog. Scientists can use the chloromethyl sulfonyl group to link this specific 3D orientation to diverse fragment collections, exploring chemical space around a target's binding site that would be inaccessible with a linker lacking a pre-organized basic center [1].

Streamlined Synthesis of CNS Drug Candidates

In central nervous system (CNS) drug discovery pipelines, tertiary amines are a common pharmacophore for achieving target engagement and modulating physicochemical properties. This compound places the essential dimethylamino group directly on the piperidine scaffold. This allows medicinal chemists to use the chloromethyl sulfonyl handle to introduce the molecule to a core scaffold in a single step, bypassing the need for a multi-step deprotection/re-alkylation sequence involving a protected piperidone [2].

Accelerating Parallel Synthesis of PROTACs

For PROTAC design, linking a target-binding warhead to an E3 ligase ligand requires a bifunctional linker. This compound's electrophilic chloromethyl group allows rapid, high-throughput conjugation to amine or thiol handles on a warhead or ligand, while the pre-installed, protonatable dimethylamino group can simultaneously participate in ternary complex stabilization by engaging an acidic residue on the target protein, an advantage over simple, neutral linkers that must rely solely on hydrophobic contacts [3].

Application
Selection Property
Validation Focus
Fragment‑based drug discovery (3D fragment)
Pre‑organized 4‑amine vector for spatial SAR studies
Target‑binding geometry and orientation assessment
CNS candidate synthesis
Built‑in dimethylamino group may reduce synthetic steps
Efficiency of scaffold incorporation and final purity
PROTAC linker synthesis
Bifunctional handle enables one‑step conjugation
Ternary complex stabilization and linker geometry
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